(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-1-benzyl-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S2/c22-21(23,24)15-7-4-8-16(11-15)25-12-18-19(27)20-17(9-10-30-20)26(31(18,28)29)13-14-5-2-1-3-6-14/h1-12,25H,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMFFKLARIHCS-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , identified by the CAS number 894669-84-2 , is a thieno-thiazine derivative with potential pharmacological properties. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 464.5 g/mol . The structure features a thieno-thiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 894669-84-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects.
Antimicrobial Activity
Studies have indicated that thieno-thiazine derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study:
In a study involving derivatives of thieno-thiazine, compounds demonstrated inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL , indicating moderate to high efficacy against these bacteria .
Anticancer Activity
Thieno-thiazine derivatives are also being explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Research Findings:
A recent investigation into structurally similar compounds revealed that they could induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa and MCF-7. The compounds were found to activate caspase pathways, leading to increased apoptosis rates .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide distribution in tissues |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
Toxicity Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile; however, further studies are needed to delineate its toxicological effects comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
